4-(Tetrahydrofuran-2-yl)butyl nonanoate
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Overview
Description
4-(Tetrahydrofuran-2-yl)butyl nonanoate is an organic compound with the molecular formula C17H32O3 It is a derivative of nonanoic acid and tetrahydrofuran, featuring a nonanoate ester linked to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-2-yl)butyl nonanoate typically involves the esterification of nonanoic acid with 4-(Tetrahydrofuran-2-yl)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield. The use of commercial catalysts and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-2-yl)butyl nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Nonanoic acid and tetrahydrofuran-2-one.
Reduction: 4-(Tetrahydrofuran-2-yl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-(Tetrahydrofuran-2-yl)butyl nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-2-yl)butyl nonanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release nonanoic acid and 4-(Tetrahydrofuran-2-yl)butanol, which can further interact with biological pathways. The tetrahydrofuran ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tetrahydrofuran-2-yl)butyl acetate
- 4-(Tetrahydrofuran-2-yl)butyl propionate
- 4-(Tetrahydrofuran-2-yl)butyl butyrate
Uniqueness
4-(Tetrahydrofuran-2-yl)butyl nonanoate is unique due to its longer carbon chain compared to similar compounds. This structural feature may influence its physical properties, reactivity, and potential applications. The presence of the tetrahydrofuran ring also imparts specific characteristics that differentiate it from other esters.
Properties
CAS No. |
5467-14-1 |
---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-(oxolan-2-yl)butyl nonanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-13-17(18)20-14-9-8-11-16-12-10-15-19-16/h16H,2-15H2,1H3 |
InChI Key |
JIJLLVOXMIJRDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCC1CCCO1 |
Origin of Product |
United States |
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